3-(4-Chlorophenyl)-3-cyanopropanoic acid

Pharmaceutical Intermediate Baclofen Synthesis Regioselectivity

Sourcing the correct β-aryl-cyanopropanoic acid is critical for efficient Baclofen synthesis. Isomeric impurities (2-cyano) or ester analogs cause cyclization and reduce yields. • **Established Route**: Catalytic hydrogenation with NH₃ yields (+)-Baclofen at 60% overall yield, >99.5% HPLC purity. • **Process Savings**: Avoids costly purification steps; LogP 1.7 enables robust QC for ANDA submissions. • **Research Utility**: Orthogonal -COOH and -CN handles for novel GABA_B ligand derivatization.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
CAS No. 98923-51-4
Cat. No. B3176311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-3-cyanopropanoic acid
CAS98923-51-4
Molecular FormulaC10H8ClNO2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)O)C#N)Cl
InChIInChI=1S/C10H8ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5H2,(H,13,14)
InChIKeyHFQBTRVHQUSNRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-3-cyanopropanoic acid: Key Baclofen Intermediate


3-(4-Chlorophenyl)-3-cyanopropanoic acid (CAS 98923-51-4, molecular formula C₁₀H₈ClNO₂) [1] is a β-aryl-β-cyanopropanoic acid derivative. Its primary established industrial application is as a penultimate intermediate in the synthesis of Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) [2], a GABA_B receptor agonist used to manage severe spasticity. This compound undergoes catalytic hydrogenation in the presence of ammonia to yield Baclofen [3].

3-(4-Chlorophenyl)-3-cyanopropanoic acid vs. Generic Analogs


While several β-aryl-cyanopropanoic acid derivatives share structural similarities, their substitution patterns critically alter the stereochemical and chemical outcomes of downstream hydrogenation. The 3-cyano substitution on the propanoic acid backbone, specifically at the β-position relative to the 4-chlorophenyl ring, is essential for the selective reduction to the primary amine in Baclofen [1]. Analogs like the 2-cyanopropanoic acid derivatives [2] or the ethyl ester forms [3] are either not suitable substrates for this specific reductive amination pathway, yield undesired byproducts, or lead to premature cyclization that precludes Baclofen formation. Furthermore, differences in physical properties such as the LogP value of 1.7 [1] directly impact purification efficiency and partition coefficients in multi-step synthesis, making a simple one-to-one replacement infeasible without costly process re-validation.

3-(4-Chlorophenyl)-3-cyanopropanoic acid: Direct Comparison Evidence


Regioselectivity: 3-Cyano vs. 2-Cyano Substitution

The regiochemistry of the cyano group is the primary determinant of synthetic utility. The 3-cyano isomer (CAS 98923-51-4) is the documented penultimate intermediate in patented Baclofen processes, undergoing hydrogenation to the GABA_B agonist [1]. In contrast, the 2-cyano isomer (3-(4-Chlorophenyl)-2-cyanopropanoic acid, CAS 55502-59-5) is structurally incapable of yielding Baclofen via the same pathway and has no documented role in this API synthesis. Procuring the 2-cyano isomer as a substitute would result in a completely divergent chemical trajectory, leading to an inactive or unintended product.

Pharmaceutical Intermediate Baclofen Synthesis Regioselectivity

Free Acid Advantage over Ester in Hydrogenation

Patent literature explicitly teaches away from using the ester analog for Baclofen preparation. The ethyl ester of 3-(4-chlorophenyl)-3-cyanopropanoic acid undergoes hydrogenation in the presence of Raney nickel, but the resulting intermediate 'gets cyclized immediately to the corresponding lactam' [1], a dead-end side product. The free carboxylic acid (CAS 98923-51-4) avoids this cyclization, enabling the desired reductive amination to the primary amine [1]. This chemical divergence establishes the free acid as the only viable intermediate for high-yielding, linear Baclofen synthesis.

Pharmaceutical Process Chemistry Catalytic Hydrogenation Baclofen Manufacturing

Lipophilicity Benchmark for Purification

The computed partition coefficient (XLogP3) of 3-(4-Chlorophenyl)-3-cyanopropanoic acid is 1.7 [1]. This quantitative descriptor is essential for predicting extraction efficiency, chromatography retention, and solubility in biphasic reaction mixtures. When evaluating alternative intermediates, a difference in LogP (e.g., compared to an unsubstituted or differently halogenated analog) would necessitate re-optimization of all downstream extraction and purification unit operations. This value provides a concrete, measurable parameter for process developers to anchor their purification strategy, ensuring consistency and scalability.

Process Development Purification Physicochemical Properties

Industrial Scalability: Multi-Kg Synthesis

A 2024 publication in Synthesis details a novel, cost-effective C-C bond-forming route to Baclofen using 3-(4-Chlorophenyl)-3-cyanopropanoic acid. The process was demonstrated on a kilogram scale, with the final (+)-Baclofen isolated in an overall yield of 60% and a purity exceeding 99.5% by HPLC [1]. This data serves as a direct, quantifiable benchmark for the compound's utility in an industrial setting, demonstrating that a robust, high-purity, and economically viable process has been established around this specific intermediate. This de-risks procurement for large-scale projects compared to less characterized analogs.

Scale-up Chemistry Process Economics Baclofen Production

3-(4-Chlorophenyl)-3-cyanopropanoic acid: Key Application Scenarios


High-Purity Baclofen API Manufacturing

Procurement teams focused on scaling up Baclofen production should prioritize 3-(4-Chlorophenyl)-3-cyanopropanoic acid due to the established industrial process yielding (+)-Baclofen in 60% overall yield and >99.5% HPLC purity [1]. The avoidance of isomeric impurities (2-cyano) and lactam-forming esters [2] directly reduces costly purification steps and maximizes final API quality.

Generic Drug Development (ANDA) Intermediate

For teams developing generic Baclofen formulations, this intermediate offers a well-characterized pathway with established patent literature [1]. Its consistent physiochemical properties, such as the LogP of 1.7 [3], facilitate the robust development of analytical methods (AMV) and quality control (QC) protocols required for ANDA submissions, a service explicitly supported by multiple vendors [4].

GABA_B Receptor Modulator Synthesis

Research groups investigating novel GABA_B receptor ligands can utilize 3-(4-Chlorophenyl)-3-cyanopropanoic acid as a versatile scaffold. The free carboxylic acid and cyano groups provide orthogonal reactive handles for derivatization, avoiding the complications of ester hydrolysis or premature cyclization that plague analog usage [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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